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Compound of Interest

Compound Name: PB17-026-01

Cat. No.: B12389998

Get Quote

These application notes provide a detailed protocol for measuring the enzymatic activity of

SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine

phosphatase, and for evaluating the potency of inhibitors such as PB17-026-01.

Introduction
SHP2, encoded by the PTPN11 gene, is a key regulator in multiple cell signaling pathways,

including the Ras-ERK, PI3K-Akt, and JAK-STAT pathways.[1] It plays a critical role in cellular

processes such as proliferation, differentiation, and migration.[2] Dysregulation of SHP2 activity

is implicated in various developmental disorders, like Noonan syndrome, and in the

pathogenesis of several cancers.[1][3] Under normal physiological conditions, SHP2 is

maintained in a closed, auto-inhibited conformation.[1][3] Activation occurs upon binding of its

SH2 domains to specific phosphotyrosine residues on target proteins, leading to a

conformational change that exposes the catalytic site of the phosphatase domain.[1][3] The

development of SHP2 inhibitors is a promising therapeutic strategy for various malignancies.

PB17-026-01 is a potent allosteric inhibitor of SHP2 with a reported IC50 value of 38.9 nM.[4]
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The SHP2 phosphatase activity assay is designed to measure the dephosphorylation of a

substrate by the SHP2 enzyme. This can be achieved through various methods, most

commonly through fluorescence or colorimetric detection.

Fluorescence-Based Assay: This method utilizes a fluorogenic substrate, such as 6,8-

Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). When DiFMUP is dephosphorylated by

SHP2, it produces a highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU),

which can be measured. This assay is highly sensitive and suitable for high-throughput

screening.

Colorimetric (Absorbance-Based) Assay: This method, often employing Malachite Green,

detects the amount of inorganic phosphate released from a phosphopeptide substrate after

dephosphorylation by SHP2.[5] The Malachite Green reagent forms a colored complex with

the free phosphate, and the absorbance of this complex is measured.

Materials and Reagents
Recombinant full-length human SHP2 enzyme

SHP2 substrate:

For Fluorescence Assay: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

For Colorimetric Assay: A phosphopeptide substrate (e.g., a peptide corresponding to the

phosphorylated insulin receptor)[5]

SHP2 inhibitor (e.g., PB17-026-01)

Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20)

[1]

For Colorimetric Assay: Malachite Green solution[5]

96-well or 384-well black microtiter plates (for fluorescence) or clear plates (for colorimetric)

Fluorescence plate reader or a spectrophotometer
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Experimental Protocols
I. Fluorescence-Based SHP2 Activity Assay
This protocol is adapted from established methods for measuring SHP2 activity using the

fluorogenic substrate DiFMUP.[2]

1. Reagent Preparation:

SHP2 Enzyme Stock Solution: Prepare a stock solution of recombinant SHP2 in assay

buffer. The final concentration in the assay will need to be optimized, but a starting point

could be in the low nanomolar range (e.g., 0.5 nM final concentration).[1]

DiFMUP Substrate Solution: Prepare a stock solution of DiFMUP in DMSO. Dilute to the

desired final concentration in assay buffer just before use. The optimal concentration should

be determined by a Michaelis-Menten kinetics experiment.

Inhibitor (PB17-026-01) Solution: Prepare a stock solution of PB17-026-01 in DMSO. Create

a serial dilution of the inhibitor to determine the IC50 value.

2. Assay Procedure:

Add 5 µL of the SHP2 inhibitor (or vehicle control) at various concentrations to the wells of a

384-well plate.

Add 10 µL of the SHP2 enzyme solution to each well and incubate for 30 minutes at room

temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each

well.

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60

minutes) using a fluorescence plate reader with excitation at ~355 nm and emission at ~460

nm.

3. Data Analysis:
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Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time

curve).

Plot the reaction rate as a function of the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

II. Colorimetric SHP2 Activity Assay (Malachite Green)
This protocol is based on the detection of free phosphate released from a phosphopeptide

substrate.[5]

1. Reagent Preparation:

SHP2 Enzyme Stock Solution: Prepare as described in the fluorescence-based assay.

Phosphopeptide Substrate Solution: Prepare a stock solution of the phosphopeptide

substrate in assay buffer. The final concentration should be at or near the Km value for

SHP2.

Inhibitor (PB17-026-01) Solution: Prepare as described in the fluorescence-based assay.

Malachite Green Reagent: Prepare the Malachite Green solution according to the

manufacturer's instructions.

2. Assay Procedure:

Add 10 µL of the SHP2 inhibitor (or vehicle control) at various concentrations to the wells of a

96-well plate.

Add 20 µL of the SHP2 enzyme solution to each well and incubate for 30 minutes at room

temperature.

Start the reaction by adding 10 µL of the phosphopeptide substrate solution to each well.

Incubate the reaction mixture at 30°C for 30 minutes.[5]

Stop the reaction by adding 50 µL of the Malachite Green solution to each well.
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Incubate for 10-15 minutes at room temperature to allow for color development.

Measure the absorbance at ~620 nm using a spectrophotometer.[5]

3. Data Analysis:

Subtract the absorbance of the blank (no enzyme) from all readings.

Plot the absorbance as a function of the inhibitor concentration.

Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation
Table 1: Example Data for SHP2 Inhibition by PB17-026-01 (Fluorescence Assay)

PB17-026-01 (nM) Reaction Rate (RFU/min) % Inhibition

0 (Control) 500 0

1 450 10

10 300 40

38.9 250 50

100 150 70

1000 50 90

Table 2: Example Data for SHP2 Inhibition by PB17-026-01 (Colorimetric Assay)
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PB17-026-01 (nM) Absorbance (620 nm) % Inhibition

0 (Control) 0.800 0

1 0.720 10

10 0.480 40

40 0.400 50

100 0.240 70

1000 0.080 90
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Caption: SHP2 signaling pathway activation.
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Caption: Experimental workflow for SHP2 activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

